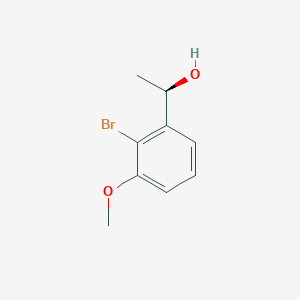
(R)-1-(2-Bromo-3-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 3-methoxyacetophenone followed by reduction. The reaction typically uses bromine as the brominating agent and a reducing agent such as sodium borohydride to convert the intermediate bromoacetophenone to the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 1-(2-bromo-3-methoxyphenyl)ethanone.
Reduction: (1R)-1-(2-bromo-3-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can participate in various interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 1-(2-bromo-5-methoxyphenyl)ethan-1-ol
- 1-(2-bromo-6-methoxyphenyl)ethan-1-ol
Uniqueness
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern and chirality. The position of the bromine and methoxy groups can significantly influence the compound’s reactivity and interactions, making it distinct from its isomers.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
DJRHIMDVIMGIRC-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC=C1)OC)Br)O |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




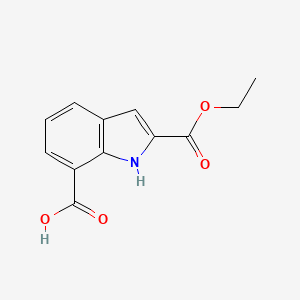
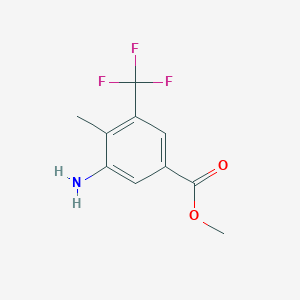
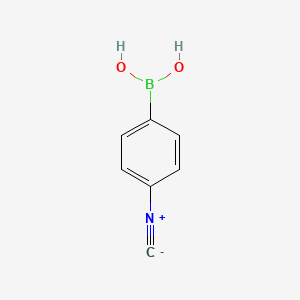
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
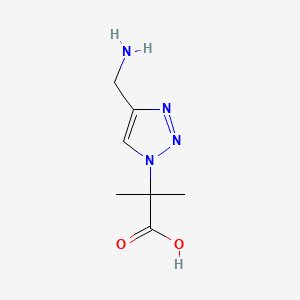
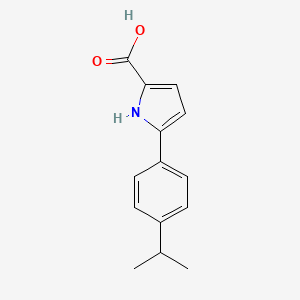
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
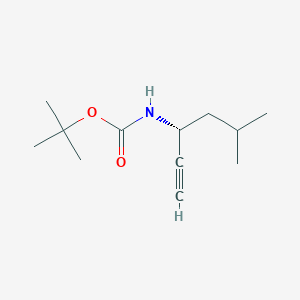
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)



